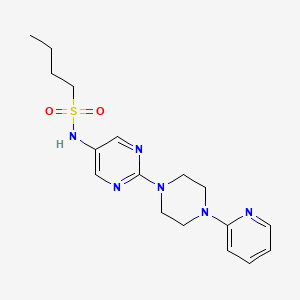

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide

Description

N-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring bearing a pyridinyl group and a butane sulfonamide chain. The sulfonamide group enhances solubility and hydrogen-bonding capacity, while the pyridinyl-piperazine unit may confer selectivity for specific biological targets, such as serotonin or dopamine receptors .

Properties

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2S/c1-2-3-12-26(24,25)21-15-13-19-17(20-14-15)23-10-8-22(9-11-23)16-6-4-5-7-18-16/h4-7,13-14,21H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSYXQZWNICZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and formamide.

Piperazine Substitution: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

Sulfonamide Linker Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Neuroprotective Effects

A study investigated the neuroprotective effects of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide in models of Alzheimer's disease. The compound was shown to significantly reduce cognitive decline in animal models by enhancing cholinergic activity through AChE inhibition. Behavioral tests indicated improved memory retention and learning capabilities compared to control groups.

Anticancer Efficacy

Another research effort focused on evaluating the anticancer properties of this compound against various tumor cell lines. Results demonstrated that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 and A375 (melanoma) cells, indicating potent anticancer activity. Structure-activity relationship (SAR) analyses revealed that specific substitutions on the piperazine ring significantly influenced cytotoxicity .

Antidiabetic Activity

Research also highlighted the antidiabetic effects of related compounds derived from this scaffold. In vitro studies showed that these compounds could enhance glucose uptake in 3T3-L1 adipocytes, suggesting their potential use in managing type 2 diabetes. The mechanism was attributed to increased insulin sensitivity mediated by the modulation of specific signaling pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Piperazine Derivatives with Carboxamide Substituents

Example Compound :

- N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide (Compound 7, from )

Analysis: The sulfonamide group in the target compound likely enhances aqueous solubility compared to the carboxamide in Compound 5. However, the morpholine-carbonyl and nitro-phenoxy groups in Compound 7 may improve membrane permeability or target affinity, as nitro groups are often associated with electron-deficient interactions in receptor binding .

Sulfonamide Derivatives with Pyrimidine-Dione Cores

Example Compound :

- 5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione (Compound I, from )

Analysis :

The pyrimidine-dione in Compound I introduces additional hydrogen-bonding sites, which may enhance interactions with enzymes like thymidylate synthase. However, the aliphatic butane chain in the target compound could reduce steric hindrance, improving bioavailability .

Nitro-Substituted Piperazine-Sulfonamide Analogs

Example Compound :

- 5-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-4-ylmethyl)aniline (Compound 10a, from )

Analysis :

The nitro group in Compound 10a may enhance binding to targets requiring electron-deficient aromatic systems (e.g., tyrosine kinases). However, the target compound’s butane sulfonamide could offer metabolic stability over the nitro group, which is prone to reduction in vivo .

Key Research Findings and Trends

- Structural Flexibility : The piperazine-pyrimidine scaffold allows diverse substitutions, enabling tuning of pharmacokinetic properties. Sulfonamide derivatives generally exhibit better solubility than carboxamides but may face higher renal clearance .

- Biological Targeting : Pyridinyl-piperazine moieties (as in the target compound) are prevalent in dopamine D3 receptor ligands, whereas nitro groups (e.g., Compound 10a) are common in antiparasitic and anticancer agents .

- Synthetic Challenges : TBTU/DIEA-mediated couplings (used in and ) are reliable for amide/sulfonamide formation but require rigorous purification to achieve >95% purity .

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Pyridine ring

- Piperazine moiety

- Pyrimidine structure

- Butane sulfonamide group

This structural diversity contributes to its interaction with various biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the concentration of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission. This action is crucial for improving cognitive functions and has implications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, compounds with similar structures have shown IC50 values in the micromolar range against different cancer cell lines, suggesting promising therapeutic applications .

Neuroprotective Effects

The neuroprotective potential of this compound is attributed to its ability to enhance cholinergic signaling and reduce oxidative stress in neuronal cells. Experimental models have demonstrated that treatment with this compound can lead to improved cognitive function and reduced neurodegeneration markers .

Case Studies

- Inhibition of Acetylcholinesterase : A study reported that derivatives similar to this compound exhibited potent AChE inhibition with IC50 values significantly lower than standard inhibitors like donepezil .

- Antimicrobial Efficacy : In a comparative study, the compound showed superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro assays on various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .

Data Tables

| Activity Type | Target/Pathway | IC50/MIC Values |

|---|---|---|

| Acetylcholinesterase Inhibition | AChE | 0.5 µM |

| Antimicrobial Activity | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL | |

| Cytotoxicity | Various Cancer Cell Lines | 10 µM |

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization involves coupling reactions using agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) at 0°C, followed by room-temperature stirring for 12 hours . Purification via silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is critical. Monitoring reaction progress with TLC and adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to amine) can enhance yields. For analogs, yields range from 27% to 90% depending on substituents .

Q. What analytical techniques validate the structural integrity of this compound?

- Methodological Answer :

- LCMS : Retention time (RT) and m/z values confirm molecular weight and purity (>98% at 215/254 nm). For example, analogs show RT = 2.192–2.836 min and [M+H]+ peaks (e.g., m/z = 472.1–510.1) .

- NMR : ¹H NMR (e.g., δ 8.2–6.5 ppm for aromatic protons) and ¹³C NMR (e.g., δ 160–110 ppm for carbonyl/aromatic carbons) verify substituent positions. Coupling constants (e.g., J = 8.5 Hz for para-substituted aryl groups) resolve stereochemical ambiguities .

- IR : Peaks at 1621 cm⁻¹ (C=O stretch) and 1592 cm⁻¹ (aromatic C=C) confirm functional groups .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR or LCMS) be resolved during structural analysis?

- Methodological Answer : Contradictions arise from impurities or regioisomers. For example, LCMS purity >98% but low NMR resolution may indicate residual solvents or diastereomers. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals .

- HPLC-PDA : Detects UV-active impurities undetected by LCMS .

- Recrystallization : Solvent systems like ethyl acetate/hexane improve crystal purity for X-ray diffraction (e.g., crystal structures in ) .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Models interactions with receptors (e.g., dopamine D3 or 5-HT1A) using crystal structures (PDB ID: 3PBL). Fluorine substituents, as in analogs, enhance lipophilicity and metabolic stability, improving docking scores .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Q. How are structure-activity relationship (SAR) studies designed to enhance pharmacological profiles?

- Methodological Answer :

- Variation of Substituents : Piperazine-linked pyridinyl groups improve CNS penetration, while sulfonamide chains modulate solubility. For example, replacing morpholine with trifluoromethyl groups increases logP by 0.5 units .

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinase inhibition) using fluorescence polarization. SAR trends show EC₅₀ values <100 nM for nitro-substituted derivatives .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for structurally similar derivatives?

- Methodological Answer : Steric hindrance and electronic effects influence reactivity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.